An In-depth Technical Guide to 5-iodo-2-pentanol: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 5-iodo-2-pentanol: Properties, Synthesis, and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic approaches, and expected reactivity of the secondary iodo-alcohol, 5-iodo-2-pentanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with data from closely related analogs and general principles of organic chemistry to offer a predictive profile.
Core Chemical Properties
While specific experimental data for 5-iodo-2-pentanol is scarce, its basic molecular properties have been calculated and are presented below. For comparative context, experimentally determined properties of the related primary alcohol, 2-pentanol, are also included.
| Property | 5-iodo-2-pentanol | 2-Pentanol |
| Molecular Formula | C5H11IO[1] | C5H12O |
| Molecular Weight | 214.046 g/mol [1] | 88.15 g/mol |
| CAS Number | Not available | 6032-29-7 |
| Melting Point | Not available[1] | -70 °C |
| Boiling Point | Not available[1] | 119 °C |
| Density | Not available[1] | 0.81 g/cm³ |
| Appearance | Not available | Colorless liquid |
Synthesis and Experimental Protocols
However, the synthesis of analogous iodo-alcohols provides a template for a potential synthetic route. A general and robust method for the preparation of iodo-alcohols is through the iodination of the corresponding diol. The following protocol for the synthesis of the isomeric 5-iodo-1-pentanol from 1,5-pentanediol serves as a representative example of this class of transformation.
Representative Synthesis: 5-iodo-1-pentanol from 1,5-Pentanediol
This protocol is adapted from general procedures for the conversion of diols to iodo-alcohols.
Materials:
-
1,5-Pentanediol
-
Sodium Iodide (NaI)
-
Cerium(III) Chloride Heptahydrate (CeCl3·7H2O)
-
Acetonitrile (CH3CN)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1,5-pentanediol in acetonitrile, add sodium iodide and cerium(III) chloride heptahydrate.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-iodo-1-pentanol.
Note: This is a generalized procedure and would require optimization for the specific synthesis of 5-iodo-2-pentanol from 1,4-pentanediol.
Below is a conceptual workflow for the synthesis of a generic iodo-alcohol from a diol.
Caption: Conceptual workflow for the synthesis of an iodo-alcohol.
Predicted Reactivity and Chemical Behavior
The chemical behavior of 5-iodo-2-pentanol is dictated by its two primary functional groups: the secondary alcohol and the terminal primary iodide.
Reactions of the Hydroxyl Group
As a secondary alcohol, the hydroxyl group in 5-iodo-2-pentanol is expected to undergo typical oxidation reactions to form the corresponding ketone, 5-iodopentan-2-one. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations.
Reactions of the Iodo Group
The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. 5-iodo-2-pentanol would be expected to react with a variety of nucleophiles to displace the iodide and form new carbon-heteroatom or carbon-carbon bonds.
The interplay of these two functional groups could also lead to intramolecular reactions. For instance, under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group could displace the iodide to form a cyclic ether, 2-methyltetrahydrofuran.
A logical diagram of the potential reactivity of 5-iodo-2-pentanol is presented below.
Caption: Predicted reactivity pathways of 5-iodo-2-pentanol.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for 5-iodo-2-pentanol are not available in the searched databases. However, one can predict the salient features of its spectra based on its structure and data from analogous compounds like 2-pentanol and 5-iodo-1-pentanol.
-
¹H NMR: The spectrum would be expected to show a multiplet for the proton on the carbon bearing the hydroxyl group (C2) at around 3.8 ppm. The protons on the carbon adjacent to the iodine (C5) would likely appear as a triplet around 3.2 ppm. The methyl group at C1 would be a doublet, and the remaining methylene groups would present as complex multiplets.
-
¹³C NMR: The carbon attached to the hydroxyl group (C2) would be expected in the 60-70 ppm region, while the carbon bonded to the iodine (C5) would be significantly upfield, likely in the 0-10 ppm range.
-
IR Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch of the alcohol. A C-O stretch would be expected around 1050-1150 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z 214. A prominent fragment would be the loss of iodine (M-127), and another would be the loss of a water molecule (M-18).
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the involvement of 5-iodo-2-pentanol in any signaling pathways or its specific biological activities. Halogenated organic compounds can exhibit a range of biological effects, and iodo-compounds, in particular, can act as alkylating agents. However, without experimental data, any discussion of the biological role of 5-iodo-2-pentanol would be purely speculative.
Conclusion
5-iodo-2-pentanol is a chemical entity for which there is a notable lack of comprehensive experimental data. Its fundamental molecular properties are known, but its physical characteristics, a definitive synthetic protocol, and its spectroscopic and biological profiles remain to be elucidated. The information provided in this guide, based on the principles of organic chemistry and data from related compounds, offers a predictive framework for researchers and professionals interested in this molecule. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
